molecular formula C26H26N4O6 B2825529 ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate CAS No. 887454-51-5

ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2825529
CAS No.: 887454-51-5
M. Wt: 490.516
InChI Key: GXNLDRNBDJPTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate features a benzofuropyrimidinone core fused with a dihydrobenzofuran ring, substituted with a p-tolyl group at position 2. This core is linked via an acetyl group to a piperazine ring, which is further esterified with an ethyl carboxylate group. Such structural attributes are common in kinase inhibitors and epigenetic modulators, where rigid aromatic systems mimic ATP-binding motifs or interact with enzyme active sites .

Properties

CAS No.

887454-51-5

Molecular Formula

C26H26N4O6

Molecular Weight

490.516

IUPAC Name

ethyl 4-[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C26H26N4O6/c1-3-35-26(34)28-14-12-27(13-15-28)21(31)16-29-22-19-6-4-5-7-20(19)36-23(22)24(32)30(25(29)33)18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3

InChI Key

GXNLDRNBDJPTLH-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a benzofuro-pyrimidine core and a piperazine moiety. The synthesis typically involves multi-step reactions that include the formation of the pyrimidine and subsequent modifications to introduce the piperazine and ethyl ester functionalities. The synthetic route often emphasizes the use of various catalysts and solvents to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of similar compounds within this chemical class. For instance, derivatives of pyrimidine have demonstrated significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging around 256 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli256
Ethyl 4-(2-(substituted pyrimidine))S. aureus256

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies suggest that derivatives with similar structural motifs can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds that incorporate the piperazine ring have shown efficacy in inhibiting tumor growth in vitro and in vivo models .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : It potentially influences various signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Antibacterial Activity : A comparative analysis showed that derivatives with a p-tolyl group exhibited enhanced activity against E. coli due to increased lipophilicity, which aids in membrane penetration .
  • Anticancer Research : In vitro studies demonstrated that compounds with structural similarities induced significant cytotoxicity in breast cancer cell lines, with IC50 values indicating potent activity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate has shown promise in combating resistant strains of bacteria and fungi. Research has demonstrated moderate antimicrobial effects against various pathogens including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Compounds containing the pyrimidine structure are often investigated for anticancer properties. The unique functional groups in this compound may interact with cellular pathways involved in cancer proliferation and metastasis. Preliminary studies suggest potential efficacy in inhibiting tumor growth .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research has focused on modifying substituents on the piperazine and pyrimidine rings to enhance activity against specific targets. The presence of the dioxo group is believed to contribute significantly to its biological activity .

Synthesis and Characterization

The synthesis of this compound has been achieved through established organic synthesis techniques involving multi-step reactions. Characterization methods such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

Study Findings Implications
Istanbullu et al. (2022)Demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteriaHighlights potential use in treating infections caused by resistant strains
Zhang et al. (2020)Investigated anticancer properties in vitroSuggests further exploration in cancer therapy development

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the ethyl piperazine carboxylate backbone but differ in substituents and heterocyclic systems:

Compound Name Core Structure Substituents Molecular Weight (g/mol) XLogP3 Key Differences vs. Target Compound
Ethyl 4-(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate Thienopyrimidine Sulfanylacetyl group 366.5 2 Thiophene replaces benzofuran; lacks p-tolyl
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate Triazolopyrimidine Chlorophenyl, methyl groups ~450 (estimated) ~3.5 Triazolo-pyrimidine core; chlorophenyl substituent
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Pyrrolidinedione Fluorophenyl 379.3 1.8 Non-aromatic core; fluorophenyl substituent

Key Observations :

  • Substituents : The p-tolyl group in the target compound provides moderate hydrophobicity, whereas chlorophenyl () and fluorophenyl () substituents introduce electronegative effects, which may alter binding affinity .

Physicochemical and Pharmacokinetic Properties

Comparative Physicochemical Data

Property Target Compound Thienopyrimidine Analog Triazolopyrimidine Analog
Molecular Weight (g/mol) ~500 (estimated) 366.5 ~450
XLogP3 ~3.2 (estimated) 2 ~3.5
Hydrogen Bond Acceptors 8 7 9
Rotatable Bonds 6 5 7

Analysis :

  • The target compound’s higher molecular weight and LogP suggest improved lipophilicity, which may favor blood-brain barrier penetration but could reduce aqueous solubility .

Bioactivity and Target Profiling

Similarity-Based Bioactivity Predictions

  • Structural Similarity: Computational methods like Tanimoto and Dice indices () indicate that compounds with >50% similarity to kinase inhibitors (e.g., GSK3 inhibitors in ) may share comparable bioactivity. The target compound’s benzofuropyrimidinone core aligns with known kinase-binding motifs .

Experimental Evidence from Analogs

  • Thienopyrimidine Analog (): Reported in virtual screening libraries but lacks explicit bioactivity data.
  • Triazolopyrimidine Analog () : Listed in ChEMBL as a kinase inhibitor (CHEMBL2136247), supporting the hypothesis that the target compound may act similarly .

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the benzofuro[3,2-d]pyrimidine core followed by coupling with the piperazine-acetyl moiety. Key steps include:

  • Nucleophilic substitution for introducing the p-tolyl group.
  • Acetylation to attach the piperazine-carboxylate fragment. Optimization focuses on solvent selection (e.g., DMF or dichloromethane), temperature control (e.g., 0–25°C for sensitive steps), and catalysts (e.g., triethylamine for deprotonation). Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify connectivity of the benzofuropyrimidine, acetyl-piperazine, and ester groups.
  • X-ray crystallography for unambiguous 3D structure determination. SHELX software is widely used for refinement, particularly for resolving ambiguities in fused-ring systems .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
TechniqueApplicationExample Data
¹H NMRChemical shifts for aromatic protons (δ 7.2–8.5 ppm)
X-rayBond angles/lengths in the benzofuropyrimidine core

Q. What are the primary stability concerns for this compound under experimental conditions?

  • Thermal stability : Assessed via TGA to determine decomposition temperatures (e.g., >200°C for similar compounds).
  • pH sensitivity : Hydrolysis of the ester group may occur under strongly acidic/basic conditions. Stability studies in buffers (pH 4–9) are recommended .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

Conflicting data (e.g., overlapping NMR signals or ambiguous NOEs) require:

  • Computational modeling : DFT calculations to predict NMR shifts or optimize geometry.
  • Alternative crystallization : Co-crystallization with heavy atoms (e.g., SAD/MAD phasing) for improved X-ray data .
  • Dynamic NMR : To probe conformational flexibility in solution .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in related analogs?

  • Stepwise modifications : Synthesize derivatives with variations in:
  • The p-tolyl group (e.g., substituents altering electron density).

  • The piperazine-acetyl linker (e.g., replacing ester with amide).

    • Biological assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding kinetics .
    ModificationAssay TypeTarget Example
    Ester → amideKinase inhibitionEGFR, VEGFR2
    p-Tolyl → halogenated arylAntimicrobialBacterial dihydrofolate reductase

Q. How can low solubility in pharmacological assays be addressed methodologically?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Lipid-based carriers for in vivo studies .

Q. What computational tools are suitable for predicting binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases).
  • MD simulations : GROMACS for assessing binding stability over time .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational predictions and experimental binding data?

  • Re-evaluate force fields : Adjust parameters for non-standard residues (e.g., benzofuropyrimidine).
  • Experimental validation : Use mutagenesis (e.g., Ala-scanning) to confirm critical residues in target proteins .

Key Notes for Methodological Rigor

  • Avoid overreliance on single techniques : Cross-validate NMR with X-ray data.
  • Document synthetic protocols : Include exact equivalents, reaction times, and purification yields to ensure reproducibility .
  • Reference control compounds : Use known kinase inhibitors (e.g., imatinib) in parallel assays for comparative analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.